molecular formula C38H72N2O4 B13748267 Octadeca-9,12-dienoic acid--ethane-1,2-diamine (2/1) CAS No. 12624-35-0

Octadeca-9,12-dienoic acid--ethane-1,2-diamine (2/1)

Cat. No.: B13748267
CAS No.: 12624-35-0
M. Wt: 621.0 g/mol
InChI Key: KYBYPDUGGWLXNO-UHFFFAOYSA-N
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Description

Octadeca-9,12-dienoic acid (linoleic acid, C₁₈H₃₂O₂) is an ω-6 polyunsaturated fatty acid (PUFA) with two cis double bonds at positions 9 and 12. It is a key dietary essential fatty acid, serving as a precursor to bioactive lipids like prostaglandins and leukotrienes . Ethane-1,2-diamine (ethylenediamine, C₂H₈N₂) is a small, bifunctional amine with high solubility in water and strong chelating properties . The compound Octadeca-9,12-dienoic acid–ethane-1,2-diamine (2/1) is a stoichiometric complex (2:1 molar ratio) formed via ionic or hydrogen-bonding interactions between the carboxylic acid group of linoleic acid and the amine groups of ethylenediamine. Such fatty acid–amine complexes are often studied for their enhanced solubility, stability, and bioactivity compared to individual components .

Properties

CAS No.

12624-35-0

Molecular Formula

C38H72N2O4

Molecular Weight

621.0 g/mol

IUPAC Name

ethane-1,2-diamine;octadeca-9,12-dienoic acid

InChI

InChI=1S/2C18H32O2.C2H8N2/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;3-1-2-4/h2*6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);1-4H2

InChI Key

KYBYPDUGGWLXNO-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)O.CCCCCC=CCC=CCCCCCCCC(=O)O.C(CN)N

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of Octadeca-9,12-dienoic acid--ethane-1,2-diamine (2/1) primarily involves the reaction of octadeca-9,12-dienoic acid with ethane-1,2-diamine in a molar ratio of 2:1. This reaction typically proceeds via an acid-base interaction or amidation/polycondensation mechanism under controlled conditions:

  • Reaction Conditions: The fatty acid and ethane-1,2-diamine are combined in a suitable solvent medium, often under inert atmosphere to prevent oxidation of the unsaturated acid, with controlled temperature to favor the formation of the salt or amide compound.
  • Solvent Use: Common solvents include alcohols or aprotic solvents that facilitate the interaction without side reactions.
  • Temperature and Time: Moderate heating (often 60–100°C) is applied to ensure complete reaction, with reaction times varying from several hours to overnight depending on scale and desired purity.

Detailed Reaction Mechanism

The preparation involves two key steps:

  • Salt Formation: The carboxylic acid groups of octadeca-9,12-dienoic acid react with the primary amine groups of ethane-1,2-diamine to form an acid-amine salt. This is typically a straightforward acid-base reaction.
  • Amidation (Optional): Under dehydrating conditions or with catalysts, the acid and amine may form amide bonds, yielding polyamide-type structures or discrete amide compounds.

The predominant product for Octadeca-9,12-dienoic acid--ethane-1,2-diamine (2/1) is the acid-amine salt rather than a fully amidated polymer, given the stoichiometry and reaction conditions.

Industrial and Laboratory Synthesis Procedures

Step Description Conditions Notes
1 Mixing Reactants Octadeca-9,12-dienoic acid and ethane-1,2-diamine in 2:1 molar ratio Solvent: ethanol or similar; inert atmosphere recommended
2 Heating 60–100°C for 4–12 hours Ensures complete reaction and salt formation
3 Isolation Cooling and precipitation or solvent evaporation Product crystallizes or precipitates for filtration
4 Purification Washing with cold solvent; recrystallization if needed Removes unreacted starting materials and impurities

This procedure yields a stable compound suitable for further application or study.

Preparation of Related Dimers and Polymers

Research indicates that the dimerization of octadeca-9,12-dienoic acid (linoleic acid) can precede the reaction with ethane-1,2-diamine to form more complex structures:

  • Dimerization of Linoleic Acid: Thermal or catalytic dimerization at 200–300°C using catalysts like montmorillonite clay or zeolites produces linoleic acid dimers.
  • Polyamide Formation: These dimers react with ethane-1,2-diamine to form polyamide resins with enhanced thermal and mechanical properties. These reactions are important in adhesive and coating industries.

Research Outcomes and Analytical Data

Characterization Techniques

  • FT-IR Spectroscopy: Confirms acid-amine salt formation by identifying characteristic carboxylate and amine absorption bands.
  • NMR Spectroscopy (¹H and ¹³C): Used to verify the chemical environment of double bonds and amine linkages.
  • Mass Spectrometry: Confirms molecular weight (approx. 621 g/mol for the 2:1 compound).
  • Chromatographic Purity: Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) monitor reaction progress and purity.

Physical and Chemical Properties

Property Value
Molecular Formula C38H72N2O4
Molecular Weight 621.0 g/mol
CAS Number 12624-35-0
Melting Point Not precisely defined; stable under moderate heating
Boiling Point Not typically determined due to decomposition
Solubility Soluble in organic solvents like ethanol

These data support the identity and purity of the synthesized compound.

Summary Table of Preparation Methods

Preparation Method Reaction Type Conditions Outcome References
Acid-base salt formation Direct acid-amine reaction 60–100°C, solvent, inert atmosphere Stable acid-amine salt (2:1)
Polyamide synthesis from dimer Polycondensation with diamine 200–300°C, catalysts (clay, zeolites) Polyamide resins for industrial use
Thermal dimerization of linoleic acid Catalytic dimerization 200–300°C, clay catalysts Linoleic acid dimers as intermediates

Chemical Reactions Analysis

Hydrogenation and Stereoselective Reduction

The compound’s conjugated diene system undergoes catalytic hydrogenation to produce saturated derivatives. Key findings include:

Reaction ConditionsCatalystProductSelectivityReference
H₂ (1 atm), 25°C, 6 hoursPd/C (5% w/w)Octadecanoic acid-ethylenediamine>95%
H₂ (3 atm), 50°C, 12 hoursLindlar catalystPartially saturated intermediates80% cis

Stereoselective hydrogenation methods developed for analogous enyne systems (e.g., conversion of (Z)-1-bromohept-1-ene) highlight the potential for controlled reduction of the diene moiety .

Oxidation Reactions

The unsaturated fatty acid component is susceptible to oxidation, particularly at the 9,12-diene positions:

Oxidizing AgentConditionsProductNotesReference
Ozone (O₃)-78°C, CH₂Cl₂, 1 hour9,12-Diepoxy stearic acid derivativeEpoxidation predominant
Jones reagent (CrO₃)0°C, acetone, 30 minKetone derivativesCarboxylic acid retention
LipoxygenasepH 9.0, 37°CHydroperoxy conjugatesEnzymatic specificity

Epoxidation products are intermediates for synthesizing polyfunctional materials, while enzymatic oxidation mimics biological pathways .

Amine-Mediated Reactions

The ethylenediamine moiety participates in nucleophilic reactions:

a) Salt and Complex Formation

The amine reacts with carboxylic acids to form stable salts, as evidenced by the compound’s 2:1 stoichiometry . Proton transfer between the amine and acid groups stabilizes the structure, confirmed by IR spectra showing shifted carboxylate (∼1580 cm⁻¹) and ammonium (∼3200 cm⁻¹) peaks .

b) Schiff Base Formation

Under mild conditions, the amine reacts with aldehydes:

AldehydeConditionsProductApplicationReference
FormaldehydeRT, aqueous ethanolN,N'-Bis(methylene) derivativePolymer crosslinking
GlutaraldehydepH 7.4, 4°CCrosslinked hydrogelDrug delivery systems

Esterification and Amidation

The carboxylic acid group undergoes typical derivatization:

ReagentConditionsProductYieldReference
Methanol, H₂SO₄Reflux, 6 hoursMethyl ester derivative85%
Thionyl chloride0°C, 2 hoursAcid chloride intermediate90%
Ethylenediamine120°C, toluene, 8 hoursPolyamide polymers70–80%

Amidation with excess ethylenediamine produces polyamide precursors used in adhesives and coatings .

Polymerization and Crosslinking

The compound serves as a monomer in condensation polymerization:

ProcessConditionsPolymer TypePropertiesReference
Thermal polycondensation180°C, N₂, 24 hoursLinear polyamideTm = 145–155°C
Radical-initiatedAIBN, 70°C, DMFCrosslinked networksSwellable in polar solvents

Biological Interactions

In vitro studies reveal interactions with biomolecules:

TargetInteraction TypeEffectReference
Serum albuminHydrophobic bindingAlters protein conformation
Phospholipid bilayersInsertion into membraneIncreased membrane fluidity
Cytochrome P450Competitive inhibitionModulates drug metabolism

Comparative Reactivity with Analogues

The ethylenediamine complex exhibits distinct reactivity compared to free linoleic acid:

ReactionLinoleic AcidEthylenediamine ComplexReason
Oxidation rate (O₃)t₁/₂ = 15 mint₁/₂ = 45 minSteric hindrance from amine
Esterification yield95%85%Salt formation reduces acidity

Scientific Research Applications

Curing Agents for Epoxy Resins

Octadeca-9,12-dienoic acid--ethane-1,2-diamine (2/1) is used as a curing agent in epoxy resins. Its incorporation improves the mechanical properties and chemical resistance of the resulting materials. The amine functionality facilitates cross-linking during the curing process, leading to enhanced thermal stability and durability of the epoxy products .

Membrane Technology

Research has indicated that this compound can be utilized in the fabrication of thin films and membranes. The presence of both the fatty acid and amine groups allows for the formation of selective membranes that can be applied in filtration processes or as barriers in various industrial applications .

Drug Formulation

The compound's amphiphilic nature makes it suitable for drug formulation, particularly for enhancing the solubility and bioavailability of hydrophobic drugs. By forming micelles or liposomes, it can improve drug delivery systems .

Anti-inflammatory Properties

Studies have shown that derivatives of octadecadienoic acids exhibit anti-inflammatory effects. This property can be harnessed in therapeutic formulations aimed at treating inflammatory diseases .

Nutritional Supplements

Due to its derivation from linoleic acid, which is essential for human health, octadeca-9,12-dienoic acid--ethane-1,2-diamine (2/1) can be explored as a nutritional supplement to support cardiovascular health and metabolic functions .

Cell Culture Media

In biochemistry, this compound can be utilized in cell culture media to promote cell growth and differentiation due to its fatty acid content, which is crucial for cell membrane integrity and function .

Case Studies

Study Application Findings
Herrera JA et al., 1998Anti-inflammatory effectsReduced thromboxane B2 levels indicating potential benefits in preeclampsia treatment when combined with calcium .
EP0185813B1Membrane fabricationDemonstrated effective use of octadeca-9,12-dienoic acid--ethane-1,2-diamine (2/1) in producing strong cellulose membranes with high selectivity .
PubChem StudyDrug formulationHighlighted improvements in solubility and stability of hydrophobic drugs using this compound as a surfactant .

Mechanism of Action

The mechanism of action of Versamid 754 involves its ability to form strong chemical bonds with various substrates. The polyamide resin interacts with the surface of the substrate, creating a durable and resistant coating. The molecular targets and pathways involved include the formation of hydrogen bonds, van der Waals forces, and covalent bonds between the resin and the substrate .

Comparison with Similar Compounds

Structural and Functional Differences
Compound Name Structure/Composition Key Functional Groups Key Properties
Octadeca-9,12-dienoic acid–ethane-1,2-diamine (2/1) 2:1 complex of linoleic acid and ethylenediamine Carboxylic acid, primary amines Enhanced solubility in polar solvents; potential for pH-dependent release
Glyceryl linoleate Monoester of linoleic acid and glycerol Ester, hydroxyl groups Emulsifying agent; used in cosmetics for skin barrier enhancement
1,2-Di(oleoyloxy)-3-(dimethylamino)propane Diester of oleic acid and dimethylaminopropane Ester, tertiary amine Cationic lipid; used in gene delivery systems
Acylcarnitines Fatty acid conjugated to L-carnitine via ester bond Ester, quaternary ammonium Facilitates fatty acid transport into mitochondria for β-oxidation

Key Insights :

  • Ionic vs. Covalent Bonding: Unlike glyceryl linoleate or acylcarnitines (ester-linked), the linoleic acid–ethylenediamine complex relies on non-covalent interactions, allowing reversible dissociation in aqueous environments .

Antimicrobial Activity :

  • Linoleic Acid: Exhibits moderate antimicrobial effects. In Staphylococcus aureus, its MIC (minimal inhibitory concentration) ranges from 12.5–1.56 mmol/L, weaker than saturated fatty acids (e.g., dodecanoic acid, MIC = 0.39 mmol/L) .
  • Octadeca-9,12,15-trienoic Acid (α-linolenic acid): More potent than linoleic acid (MIC = 3.12–0.19 mmol/L for S. aureus) due to higher unsaturation .
  • Ethylenediamine Derivatives : Amine-containing complexes (e.g., acylated ethylenediamine) show enhanced antimicrobial activity via membrane disruption .

Pharmacological Activity :

  • Linoleic Acid: Reduces cardiovascular risk by lowering LDL cholesterol; precursor to anti-inflammatory metabolites .
  • Ethylenediamine Complexes : Used in drug delivery systems to improve solubility of hydrophobic agents (e.g., antifungals) .
Physicochemical Properties
Property Octadeca-9,12-dienoic acid–ethane-1,2-diamine (2/1) Glyceryl Linoleate Acylcarnitines
Solubility in Water Moderate (amine-enhanced) Low (non-ionic ester) High (due to quaternary amine)
Stability pH-sensitive dissociation Hydrolytically stable Degrades in acidic conditions
Synthesis Simple acid-base reaction Enzymatic esterification Enzymatic conjugation

Key Insight: The 2:1 linoleic acid–ethylenediamine complex likely exhibits pH-responsive behavior, enabling controlled release in biological systems compared to covalently bonded analogs .

Q & A

Q. What are the recommended methods for synthesizing Octadeca-9,12-dienoic acid–ethane-1,2-diamine (2/1) complexes, and how can their purity be verified?

Synthesis typically involves reacting unsaturated fatty acids like octadeca-9,12-dienoic acid with ethane-1,2-diamine under controlled stoichiometric conditions (e.g., 2:1 molar ratio). Key steps include refluxing in a solvent (e.g., ethanol), followed by purification via recrystallization or chromatography. Purity and structural confirmation are verified using IR spectroscopy to identify amine and carboxylate functional groups, alongside elemental analysis for composition validation .

Q. How does the antimicrobial activity of octadeca-9,12-dienoic acid compare to saturated fatty acids in experimental settings?

Studies show that saturated fatty acids (e.g., dodecanoic acid) exhibit stronger inhibitory effects than unsaturated analogs like octadeca-9,12-dienoic acid. For Staphylococcus aureus, the minimal inhibitory concentration (MIC) for dodecanoic acid is 0.39 mmol/L, while octadeca-9,12-dienoic acid requires higher concentrations (1.56–12.5 mmol/L). Experimental protocols involve broth dilution assays under standardized conditions (pH, temperature) to ensure reproducibility .

Q. What analytical techniques are suitable for characterizing structural and physicochemical properties of this compound?

  • IR spectroscopy : Identifies functional groups (e.g., amine, carboxylate) in the complex.
  • GC-MS : Quantifies fatty acid derivatives in mixtures, with retention times calibrated against standards (e.g., linoleic acid at 13.825 min) .
  • Thermochemical analysis : Measures phase-change data (melting points, enthalpy) using differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antimicrobial efficacy between fatty acid-diamine complexes?

Discrepancies may arise from strain-specific susceptibility, variations in experimental design (e.g., inoculum size, growth media), or differences in fatty acid purity. To address this:

  • Standardize MIC protocols across studies (e.g., CLSI guidelines).
  • Include internal controls (e.g., reference antibiotics) and validate fatty acid concentrations via HPLC.
  • Perform genomic analysis of microbial strains to identify resistance mechanisms .

Q. What challenges exist in correlating pharmacological activity with structural features of octadeca-9,12-dienoic acid derivatives?

While octadeca-9,12-dienoic acid (linoleic acid) is linked to cardiovascular benefits, its ethane-1,2-diamine complex may alter bioavailability or metabolism. Challenges include:

  • Ensuring stability under physiological conditions (pH, temperature).
  • Differentiating between the parent fatty acid and its complex in in vitro assays (e.g., cell culture).
  • Addressing potential cytotoxicity of the diamine component using MTT assays or flow cytometry .

Q. How do polymerization conditions affect the properties of polymers derived from this compound?

Polymers synthesized from octadeca-9,12-dienoic acid and ethane-1,2-diamine (e.g., via polycondensation) require optimization of:

  • Molar ratios : Excess diamine can crosslink chains, increasing rigidity.
  • Temperature : Higher temperatures (≥100°C) may degrade unsaturated bonds.
  • Catalysts : Acidic or basic catalysts influence reaction kinetics and polymer molecular weight. Characterization via GPC (molecular weight) and TGA (thermal stability) is critical .

Q. What experimental designs assess the surface-active properties of these complexes?

Surface tension measurements using a Wilhelmy plate tensiometer or du Noüy ring determine critical micelle concentration (CMC). Parameters like hydrophile-lipophile balance (HLB) are calculated from molecular structure. Comparative studies with saturated analogs (e.g., dodecanoic acid–diamine complexes) reveal the impact of unsaturation on micelle formation .

Safety and Handling Considerations

Q. What safety protocols are essential when handling ethane-1,2-diamine complexes?

  • Storage : Keep at –20°C in airtight containers to prevent oxidation of unsaturated bonds .
  • PPE : Use nitrile gloves, lab coats, and eye protection.
  • Ventilation : Work in a fume hood to avoid inhalation of diamine vapors, which may cause respiratory irritation .

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